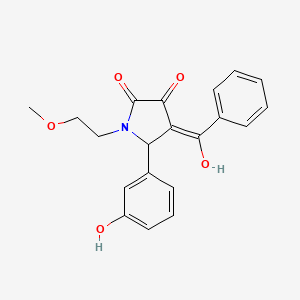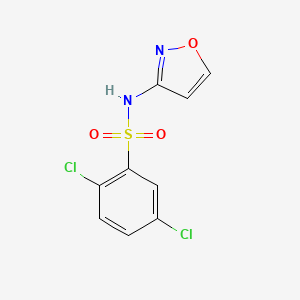![molecular formula C22H24N2O3 B5342991 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)
2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone, also known as BMS-986020, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of isoindolinones and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone is not fully understood. However, it is believed to act as a selective antagonist of the prostaglandin E2 receptor EP4 subtype. This receptor is involved in the regulation of inflammation and pain, and its inhibition has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, making it a potential therapeutic agent for various inflammatory diseases. Additionally, this compound has been shown to modulate the activity of the GPR37 receptor, which is associated with neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone in lab experiments is its high purity and yield. This makes it suitable for various research applications, including in vivo and in vitro studies. However, one limitation of this compound is its limited solubility, which may affect its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone. One potential direction is to explore its therapeutic potential in various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential role in the treatment of neurodegenerative diseases. Finally, the development of more soluble derivatives of this compound may increase its bioavailability and efficacy in certain experimental settings.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its high purity and yield make it suitable for various research applications, including in vivo and in vitro studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone is a multistep process that involves the condensation of 2-benzyl-4-morpholinylacetic acid with isatoic anhydride. The resulting compound is then subjected to a series of reactions, including cyclization, reduction, and deprotection, to obtain the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various targets, including the prostaglandin E2 receptor EP4 subtype, which is involved in inflammation and pain. This compound has also been shown to modulate the activity of the G protein-coupled receptor GPR37, which is associated with neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
2-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(10-11-24-15-18-8-4-5-9-20(18)22(24)26)23-12-13-27-19(16-23)14-17-6-2-1-3-7-17/h1-9,19H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGGHAHRNUVUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCN2CC3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5342915.png)
![2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide](/img/structure/B5342923.png)
![3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5342933.png)

![2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5342943.png)

![3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5342952.png)
![methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B5342954.png)
![N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5342957.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5342967.png)
![2-{2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5342969.png)

![N'-[(5-chloro-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5342976.png)
